Compound Description: This compound is described as a crystalline form, specifically the Form B polymorph, with potential for treating breast, prostate, or stomach cancer.
Compound Description: This compound exhibits excellent kinase selectivity and acts as a novel PI3K/mTOR dual inhibitor. It shows significant antiproliferative activity against cancer cell lines like SW620 and HeLa, and promising in vivo antitumor efficacy with low toxicity.
Compound Description: This molecule is a highly potent HIV-1 attachment inhibitor, targeting the viral envelope protein gp120. It exhibits subnanomolar potency in pseudotype infectivity assays and has a good pharmacokinetic profile in vivo.
Compound Description: Compound B3 is a potent inhibitor of histone deacetylases (HDACs) 1, 2, 3, 6, and 8. It demonstrates strong antiproliferative effects against several tumor cell lines, likely through G0/G1-phase arrest and apoptosis induction.
Compound Description: BMS-927711 is a potent oral calcitonin gene-related peptide (CGRP) receptor antagonist currently in phase II clinical trials for migraine treatment. It displays good oral bioavailability and promising preclinical properties, including dose-dependent activity in a primate model of CGRP-induced facial blood flow.
Compound Description: MK-0974 is a potent, orally bioavailable CGRP receptor antagonist developed for the treatment of migraine. It emerged from a series of optimization studies on a lead structure containing a (3R)-amino-(6S)-phenylcaprolactam core.
Compound Description: VNO is identified as a potential oxidative impurity of Venetoclax, a BCL-2 inhibitor used for treating various blood cancers. It forms through oxidation of Venetoclax and can further undergo rearrangement to form the Venetoclax hydroxylamine impurity.
Compound Description: VHA is another potential oxidative impurity of Venetoclax, arising from the [, ] Meisenheimer rearrangement of VNO. Its formation during oxidative stress degradation highlights the potential instability of Venetoclax under specific conditions.
Compound Description: PLX5622 is a colony-stimulating factor 1 receptor (CSF-1R) inhibitor used to target glioma-associated microglia and macrophages (GAMMs). Research suggests PLX5622 effectively depletes GAMMs and impacts glioma growth dynamics.
Compound Description: This compound is a potent inhibitor of human dihydroorotate dehydrogenase (hDHODH). It exhibits promising drug-like properties, acceptable pharmacokinetics, and demonstrates therapeutic effects in a dextran sulfate sodium-induced ulcerative colitis model, making it a potential candidate for inflammatory bowel disease treatment.
Compound Description: This compound serves as the basis for a series of fluorinated derivatives developed as potential ligands for the σ2 receptor. The σ2 receptor is involved in cholesterol homeostasis and neoplastic processes, making it a potential target for the diagnosis and therapy of various cancers.
Compound Description: Vemurafenib is a BRAF inhibitor approved for treating metastatic melanoma with a BRAFV600E mutation. Research shows its brain distribution is restricted due to active efflux by P-glycoprotein and breast cancer resistance protein.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.